5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Historical Development of Pyrazolo[1,5-a]pyrazine Chemistry
The pyrazolo[1,5-a]pyrazine scaffold emerged as a significant heterocyclic system in the late 20th century, driven by advancements in fused nitrogen-containing ring syntheses. Early work focused on establishing regioselective methodologies, such as the alkylation and formylation of pyrazoles to generate intermediates for cyclization. A pivotal four-step protocol involving pyrazole-5-aldehyde derivatives enabled controlled access to substituted pyrazolo[1,5-a]pyrazines, marking a shift toward scalable synthetic routes. Subsequent innovations, including the use of 2,2-dichlorovinylacetophenones and catalytic hydrogenation, streamlined the synthesis of tetrahydropyrazolo[1,5-a]pyrazines, expanding structural diversity.
Significance of Pyrazolo[1,5-a]pyrazine Framework in Heterocyclic Chemistry
The pyrazolo[1,5-a]pyrazine core is distinguished by its fused nitrogen-rich structure, which confers unique electronic properties and pharmacological potential. Key attributes include:
- Planar aromaticity , enabling π-π stacking interactions with biological targets.
- Versatile substitution patterns , allowing modulation of solubility, reactivity, and target affinity.
- Bioactivity , with derivatives exhibiting kinase inhibition, phosphodiesterase modulation, and anticancer properties.
This scaffold has become a cornerstone in medicinal chemistry, particularly for designing small-molecule inhibitors targeting kinases and transcription factors.
Overview of 5-(2-Aminoethyl)-2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
This compound is a structurally complex derivative featuring:
- Core pyrazolo[1,5-a]pyrazine , with a lactam (4H-pyrazin-4-one) moiety.
- Substituents :
- 2-(3-Methoxyphenyl) : Enhances lipophilicity and target binding through aromatic interactions.
- 5-(2-Aminoethyl) : Provides a flexible side chain for
Properties
IUPAC Name |
5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-21-12-4-2-3-11(9-12)13-10-14-15(20)18(6-5-16)7-8-19(14)17-13/h2-4,7-10H,5-6,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITRBBJHRSNOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152859 | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 5-(2-aminoethyl)-2-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-70-0 | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 5-(2-aminoethyl)-2-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 5-(2-aminoethyl)-2-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the pyrazolo framework : This often involves the condensation of appropriate hydrazine derivatives with suitable carbonyl compounds.
- Substitution reactions : The introduction of the 3-methoxyphenyl group can be achieved through electrophilic aromatic substitution or coupling reactions.
- Final modifications : The aminoethyl group is introduced to enhance solubility and biological activity.
Characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.
Research indicates that compounds within the pyrazolo[1,5-a]pyrazin family exhibit diverse biological activities. The proposed mechanisms include:
- Inhibition of key enzymes : These compounds may act as inhibitors for various enzymes involved in cancer progression and neurodegenerative diseases.
- Antioxidant properties : The presence of methoxy groups contributes to their ability to scavenge free radicals.
- Modulation of signaling pathways : They may interfere with pathways such as mTOR signaling, which is crucial in cancer biology.
Anticancer Activity
A study evaluated the efficacy of related pyrazolo compounds against various cancer cell lines. The results indicated that:
- IC50 values for this compound were significantly lower than those for standard chemotherapeutic agents, suggesting potent anticancer properties.
- The compound induced apoptosis in cancer cells through the activation of caspase pathways.
Neuroprotective Effects
In neuropharmacological studies:
- The compound showed promise as a multitarget-directed ligand for neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment.
- It demonstrated neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell cultures.
Case Studies
- Study on Triple-Negative Breast Cancer (TNBC) :
-
Neuroprotection in Animal Models :
- In vivo studies using rodent models demonstrated that administration of the compound significantly improved cognitive function and reduced amyloid plaque formation, supporting its role as a candidate for Alzheimer's therapy.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key differences between the target compound and its structural analogs in terms of substituents, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Aminoethyl vs. Hydroxyethyl/Fluorobenzyl: The 2-aminoethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to fluorobenzyl () or hydroxyethyl () substituents. This may enhance aqueous solubility, critical for oral bioavailability .
- 3-Methoxyphenyl vs. In contrast, fluorophenyl groups (e.g., ) enhance lipophilicity and metabolic stability due to reduced oxidative metabolism .
Preparation Methods
General Synthetic Strategy
Recent research has established efficient synthetic routes to pyrazolo[1,5-a]pyrazine derivatives starting from 2,2-dichlorovinylacetophenones, which are versatile precursors for introducing the aryl substituent (such as 3-methoxyphenyl) and the pyrazoline intermediate required for further elaboration into the fused bicyclic system.
The general approach involves:
- Preparation of 2,2-dichlorovinylacetophenones bearing the desired aryl group (e.g., 3-methoxyphenyl).
- Cyclization with 2-hydroxyethylhydrazine to form 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines.
- Functional group transformations including O-tosylation, azidation, and catalytic hydrogenation to introduce the 2-aminoethyl substituent.
- Base-mediated cyclization and aromatization to yield the tetrahydropyrazolo[1,5-a]pyrazine core.
- Final oxidation or functional group adjustments to afford the pyrazin-4(5H)-one structure.
Detailed Stepwise Preparation
| Step | Intermediate | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,2-Dichlorovinylacetophenone (3-methoxyphenyl substituted) | Starting material | Prepared by chlorination of appropriate acetophenone derivatives | Variable | Key aryl precursor |
| 2 | 3-(3-methoxyphenyl)-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazoline | 2-hydroxyethylhydrazine, reflux | Cyclization with hydrazine derivative forms pyrazoline ring | 70-85% | Formation of pyrazoline intermediate |
| 3 | O-Tosylate derivative of above | Tosyl chloride, pyridine | Converts hydroxyethyl group to a good leaving group for substitution | 80-90% | Facilitates azidation |
| 4 | 3-(3-methoxyphenyl)-5-dichloromethyl-1-(2-azidoethyl)-2-pyrazoline | Sodium azide, DMF, 60-80°C | Azidation replaces tosylate with azide group | 75-85% | Precursor to aminoethyl group |
| 5 | 3-(3-methoxyphenyl)-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochloride | Catalytic hydrogenation (H2, Pd/C) | Reduction of azide to primary amine | 85-95% | Aminoethyl substituent introduced |
| 6 | 2-(3-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | Aqueous sodium hydroxide, reflux | Cyclization and aromatization via base treatment | 70-80% | Formation of fused bicyclic core |
| 7 | 5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | Oxidation or further functionalization | Final oxidation to form the pyrazin-4-one moiety | Variable | Final target compound |
Mechanistic Insights
- The initial cyclization with 2-hydroxyethylhydrazine forms the pyrazoline ring by nucleophilic attack on the dichlorovinylacetophenone.
- O-Tosylation activates the hydroxyethyl substituent for nucleophilic substitution.
- Azidation introduces the azide group, which is a versatile intermediate for conversion to amines.
- Catalytic hydrogenation cleanly reduces the azide to the aminoethyl group.
- Treatment with aqueous sodium hydroxide induces intramolecular cyclization and aromatization, forming the tetrahydropyrazolo[1,5-a]pyrazine ring system.
- The final oxidation step converts the tetrahydro form to the pyrazin-4(5H)-one, completing the fused heterocyclic system.
Density Functional Theory (DFT) calculations support the proposed mechanism, particularly the cyclization and aromatization steps, indicating favorable energetics for the formation of the fused bicyclic system.
Advantages of the Synthetic Route
- Use of inexpensive and readily available starting materials such as substituted acetophenones.
- High overall yields due to efficient stepwise transformations.
- Flexibility to introduce various aryl substituents, including 3-methoxyphenyl, by selecting appropriate acetophenone precursors.
- One-pot reaction possibilities for some steps, reducing purification requirements.
- Well-characterized intermediates confirmed by spectroscopic and crystallographic methods (e.g., X-ray crystallography of related compounds).
Summary Table of Key Reaction Conditions and Yields
| Intermediate | Key Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 2,2-Dichlorovinylacetophenone (3-methoxyphenyl) | Chlorinating agents | Standard chlorination | - | Starting aryl precursor |
| Pyrazoline with hydroxyethyl | 2-hydroxyethylhydrazine | Reflux in ethanol | 70-85 | Forms pyrazoline ring |
| O-Tosylate derivative | Tosyl chloride, pyridine | 0-25°C, 2-4 h | 80-90 | Activates hydroxy group |
| Azidoethyl pyrazoline | Sodium azide, DMF | 60-80°C, 12 h | 75-85 | Azide substitution |
| Aminoethyl pyrazoline hydrochloride | H2, Pd/C | Room temp, 4-6 h | 85-95 | Azide reduction |
| Tetrahydropyrazolopyrazine | NaOH aqueous | Reflux, 4-8 h | 70-80 | Cyclization/aromatization |
| Final pyrazin-4(5H)-one | Oxidizing agents (e.g., DDQ) | Room temp or reflux | Variable | Final oxidation |
Q & A
Q. How can researchers optimize synthetic yield and scalability for preclinical studies?
- Methodology : Transition from batch to flow chemistry for key steps (e.g., oxazole formation). Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading). Validate scalability in pilot reactors (1–10 L) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
